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Compound of Interest

Compound Name:

3-[(4-

Bromophenoxy)methyl]piperidine

hydrochloride

CAS No.: 1185304-03-3

Cat. No.: B3088483

Get Quote

This document serves as a comprehensive technical guide for researchers, scientists, and

professionals in drug development on the chemical compound 3-[(4-
Bromophenoxy)methyl]piperidine hydrochloride. It provides detailed information on its

identifiers, synthesis, and potential applications, grounded in established principles of organic

and medicinal chemistry.

Core Chemical Identifiers and Properties
Precise identification is the cornerstone of chemical research and development. 3-[(4-
Bromophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by

a 4-bromophenoxy group attached to the piperidine ring via a methylene ether linkage. The

hydrochloride salt form enhances its stability and solubility in aqueous media.

A summary of its key identifiers is presented below for accurate record-keeping and database

referencing.
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Identifier Value Source

CAS Number 214148-49-9

Chemical Formula C12H17BrClNO

Molecular Weight 306.63 g/mol [1]

IUPAC Name

3-[(4-

bromophenoxy)methyl]piperidi

ne;hydrochloride

N/A

Canonical SMILES
C1CCNC(C1)COC2=CC=C(C

=C2)Br.Cl
N/A

Rationale-Driven Synthesis and Mechanistic
Insights
The synthesis of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a multi-step

process that can be logically designed using retrosynthetic analysis. The primary disconnection

is at the ether bond, pointing to a Williamson ether synthesis as a robust and well-established

method.

Retrosynthetic Strategy
The retrosynthetic pathway involves disconnecting the target molecule into readily available

starting materials. This approach highlights the necessity of a protecting group for the

piperidine nitrogen to prevent undesired side reactions.
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Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol
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This protocol is designed as a self-validating system, incorporating logical checkpoints and

explaining the reasoning behind the choice of reagents and conditions.

Step 1: Williamson Ether Synthesis of N-Boc-3-[(4-Bromophenoxy)methyl]piperidine

Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. It

involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-bromophenol

is deprotonated with a strong base, sodium hydride (NaH), to form the more nucleophilic

sodium phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is used to solvate

the cation, thereby increasing the reactivity of the anion. The piperidine nitrogen is protected

with a tert-butoxycarbonyl (Boc) group to prevent it from acting as a competing nucleophile.

Methodology:

Under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromophenol (1.0 eq) in anhydrous

DMF.

Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil)

portion-wise.

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of

the phenoxide.

Add a solution of N-Boc-3-(chloromethyl)piperidine or the corresponding tosylate (1.0 eq)

in anhydrous DMF.

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Step 2: Boc Deprotection and Hydrochloride Salt Formation

Causality: The Boc protecting group is readily cleaved under acidic conditions. Treatment

with hydrochloric acid in a non-aqueous solvent like 1,4-dioxane or diethyl ether

simultaneously removes the Boc group and forms the hydrochloride salt of the piperidine

nitrogen. The salt often precipitates from the organic solvent, providing a simple and effective

purification step.

Methodology:

Dissolve the purified N-Boc-3-[(4-Bromophenoxy)methyl]piperidine in a minimal amount of

a suitable solvent like ethyl acetate or methanol.

Add a solution of HCl in 1,4-dioxane (e.g., 4M) dropwise while stirring.

Stir the resulting suspension at room temperature for 1-3 hours.

Collect the precipitated solid by vacuum filtration.

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any soluble

impurities.

Dry the product under vacuum to obtain 3-[(4-Bromophenoxy)methyl]piperidine
hydrochloride.
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Final Product:
3-[(4-Bromophenoxy)methyl]piperidine

hydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow with integrated quality control points.
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Analytical Characterization
To ensure the identity, purity, and structural integrity of the final compound, a suite of analytical

techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

confirming the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional

groups.

Elemental Analysis: To confirm the empirical formula and the correct formation of the

hydrochloride salt.

Potential Applications in Drug Discovery
The structural motifs within 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride suggest

its potential as a valuable building block in medicinal chemistry.

Scaffold for Library Synthesis: The piperidine ring is a "privileged scaffold" found in

numerous approved drugs, particularly those targeting the central nervous system (CNS).[2]

The bromo-substituent on the aromatic ring is a versatile handle for introducing further

chemical diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig). This allows for the generation of focused compound libraries for structure-activity

relationship (SAR) studies.

Fragment-Based Drug Discovery (FBDD): This compound can be considered a fragment that

could be elaborated upon to develop more potent and selective ligands for various biological

targets.

Intermediate for API Synthesis: Piperidine derivatives are key intermediates in the synthesis

of many active pharmaceutical ingredients (APIs).[3][4]

Handling and Storage
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As with any chemical reagent, proper handling and storage procedures are necessary. It should

be handled in a well-ventilated fume hood with appropriate personal protective equipment

(PPE). The compound should be stored in a cool, dry, and well-sealed container to prevent

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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